7-(chloromethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole
CAS No.: 2091199-25-4
Cat. No.: VC3152448
Molecular Formula: C10H12ClN3
Molecular Weight: 209.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2091199-25-4 |
|---|---|
| Molecular Formula | C10H12ClN3 |
| Molecular Weight | 209.67 g/mol |
| IUPAC Name | 7-(chloromethyl)-6-cyclobutyl-5H-imidazo[1,2-b]pyrazole |
| Standard InChI | InChI=1S/C10H12ClN3/c11-6-8-9(7-2-1-3-7)13-14-5-4-12-10(8)14/h4-5,7,13H,1-3,6H2 |
| Standard InChI Key | OMYIWKOOCOWQSH-UHFFFAOYSA-N |
| SMILES | C1CC(C1)C2=C(C3=NC=CN3N2)CCl |
| Canonical SMILES | C1CC(C1)C2=C(C3=NC=CN3N2)CCl |
Introduction
7-(Chloromethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound featuring both imidazole and pyrazole rings. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural features and potential biological activities. The presence of a chloromethyl group and a cyclobutyl ring adds to its distinct chemical properties and reactivity.
Synthetic Routes
The synthesis of 7-(chloromethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole typically involves cyclization reactions. One common method involves the cyclization of appropriate hydrazones with suitable aldehydes or ketones under acidic or basic conditions. Industrial production may utilize optimized versions of these methods, focusing on scalability, yield, and cost-effectiveness through techniques like continuous flow chemistry and automated reactors.
Chemical Reactions
This compound undergoes various chemical reactions, including:
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Substitution Reactions: The chloromethyl group participates in nucleophilic substitution reactions, allowing for the formation of diverse derivatives.
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Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazo[1,2-b]pyrazole ring.
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Cyclization Reactions: The presence of reactive functional groups enables further cyclization reactions, forming more complex heterocyclic structures.
Applications in Research and Industry
7-(Chloromethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole has several applications:
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Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and antimicrobial properties.
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Materials Science: The compound's unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
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Biological Studies: It is used to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Comparison with Similar Compounds
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Imidazo[1,2-a]pyridines | Similar core structure but different substituent positions | Potential applications in CNS disorders |
| Pyrazolo[3,4-d]pyrimidines | Similar pyrazole ring but different fused ring system | Known for significant cytotoxic activity |
| 7-(Chloromethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole | Chloromethyl and cyclobutyl groups | Distinct chemical properties and reactivity |
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